5-(4-Bromophenyl)-2-diazonio-3,5-dioxo-1-phenylpent-1-en-1-olate
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Overview
Description
5-(4-Bromophenyl)-2-diazonio-3,5-dioxo-1-phenylpent-1-en-1-olate is a complex organic compound that features a diazonium group, a bromophenyl group, and a dioxo-phenylpentene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromophenyl)-2-diazonio-3,5-dioxo-1-phenylpent-1-en-1-olate typically involves multiple steps, starting with the preparation of the bromophenyl precursor. One common method involves the bromination of phenylacetic acid to produce 4-bromophenylacetic acid . This intermediate can then be further reacted with various reagents to introduce the diazonium and dioxo groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and diazotization reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-(4-Bromophenyl)-2-diazonio-3,5-dioxo-1-phenylpent-1-en-1-olate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the diazonium group to an amine group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
5-(4-Bromophenyl)-2-diazonio-3,5-dioxo-1-phenylpent-1-en-1-olate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 5-(4-Bromophenyl)-2-diazonio-3,5-dioxo-1-phenylpent-1-en-1-olate involves its interaction with various molecular targets and pathways. The diazonium group can participate in electrophilic aromatic substitution reactions, while the bromophenyl group can engage in halogen bonding and other interactions. These properties make the compound a versatile intermediate in chemical reactions and biological processes.
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound shares the bromophenyl group and is used in the synthesis of liquid crystal polymers.
4-Bromophenylacetic acid: A simpler compound that serves as a precursor in the synthesis of more complex molecules.
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and anticancer activities.
Uniqueness
5-(4-Bromophenyl)-2-diazonio-3,5-dioxo-1-phenylpent-1-en-1-olate is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. Its diazonium group allows for versatile chemical transformations, while the bromophenyl and dioxo groups provide additional sites for functionalization and interaction.
Properties
CAS No. |
749923-92-0 |
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Molecular Formula |
C17H11BrN2O3 |
Molecular Weight |
371.2 g/mol |
IUPAC Name |
5-(4-bromophenyl)-2-diazo-1-phenylpentane-1,3,5-trione |
InChI |
InChI=1S/C17H11BrN2O3/c18-13-8-6-11(7-9-13)14(21)10-15(22)16(20-19)17(23)12-4-2-1-3-5-12/h1-9H,10H2 |
InChI Key |
JQNQSMJPXKDXLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=[N+]=[N-])C(=O)CC(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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